N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide
Description
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a morpholine ring, and an oxadiazole ring
Properties
IUPAC Name |
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17(14(20)11-3-2-6-23-11)7-12(19)18-4-5-21-8-10(18)13-15-9-22-16-13/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFBKVDEXIHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1C2=NOC=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the morpholine ring: This step involves the reaction of diethanolamine with appropriate reagents to form the morpholine ring.
Coupling of the oxadiazole and morpholine rings: This is done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the thiophene ring: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving the morpholine or oxadiazole rings.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-oxoethyl]thiophene-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide is unique due to the combination of the thiophene, morpholine, and oxadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
